molecular formula C3-H6-N6.C3-H3-N3-O3 B034449 Melamine cyanurate CAS No. 37640-57-6

Melamine cyanurate

Cat. No. B034449
CAS RN: 37640-57-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of melamine cyanurate involves the coadsorption and adsorption of M and CA on surfaces, such as Au(111), under ultra-high vacuum conditions. This process can result in various structures, including an unexpected phase with a 1:3 CA/M ratio upon sequential deposition, in addition to the anticipated 1:1 CA/M structure (Xu et al., 2007).

Molecular Structure Analysis

The molecular structure of the melamine-cyanuric acid co-crystal (CA.M) has been characterized, revealing an ordered array of CA and M with detailed hydrogen bonding. The structure is composed of hydrogen-bonded sheets stacked perpendicular to the crystallographic plane, indicating a precise and robust arrangement of the molecules (Prior et al., 2013).

Chemical Reactions and Properties

Melamine cyanurate exhibits unique chemical reactions and properties, particularly in its role in fire retardancy mechanisms for materials like polyamide copolymers. It functions via a condensed-phase mechanism, influencing the material's oxygen index and contributing to melt dripping behavior during combustion, which aids in fire retardation (Casu et al., 1997).

Physical Properties Analysis

The physical properties of melamine cyanurate, including its thermal stability and degradation patterns, have been explored through various analytical techniques such as Powder XRD, FT-IR, and TG-DTG. These studies confirm the high crystallinity and thermal stability of melamine cyanurate, making it suitable for applications requiring durable materials (Sangeetha et al., 2013).

Chemical Properties Analysis

The chemical properties of melamine cyanurate have been further elucidated through gas-phase acid-base property studies, revealing significant insights into the thermochemical characteristics of melamine and cyanuric acid. These studies provide detailed information on proton affinity, gas-phase basicity, and protonation entropy, contributing to a deeper understanding of the compound's chemical behavior (Mukherjee & Ren, 2010).

Scientific Research Applications

  • Gene Transfection : Melamine cyanurate enhances the gene transfection efficacy of low generation dendrimers through a supramolecular approach. This finding indicates its potential in gene therapy and genetic engineering applications (Shao et al., 2015).

  • Toxicology Studies : Various studies have investigated the toxicological effects of melamine cyanurate. Oral administration in rats can cause weight inhibition and crystal formation in kidneys (Wu De-sheng, 2011). It's also been observed to cause immune function alteration in mice (Yin et al., 2017), and significant kidney damage (Peerakietkhajorn et al., 2019).

  • Flame Retardancy : Melamine cyanurate is commonly used as a flame retardant in nylon polymers. New analytical methods have been developed to quantify free melamine and cyanuric acid in such materials, highlighting its importance in material science (Hamilton & O'Neal, 2003).

  • Renal Toxicity : Studies have demonstrated that melamine cyanurate can cause renal toxicity. The combination of melamine and cyanuric acid leads to kidney stone formation and potential acute kidney failure in animals (Chen et al., 2014), (Dorne et al., 2013).

  • Environmental Presence : Melamine and its derivatives, including cyanuric acid, are widespread in the environment. They are found in swimming pool water, wastewater, precipitation, tap water, seawater, bottled water, and indoor dust (Zhu & Kannan, 2018), (Zhu & Kannan, 2019).

Safety And Hazards

Melamine cyanurate is considered to be more toxic than either melamine or cyanuric acid alone . A toxicology study conducted after recent pet food recalls concluded that the combination of melamine and cyanuric acid in diet does lead to acute kidney injury in cats . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Melamine cyanurate has been used in combination with other materials to improve the performance of ceramizable composites . It has also been used in flame retardant TPU materials, and their mechanical and combustion properties were systematically investigated . These studies show that melamine cyanurate has potential for further applications in the field of flame retardant materials.

properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9)
Source PubChem
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InChI Key

ZQKXQUJXLSSJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
Source PubChem
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Molecular Formula

C6H9N9O3
Source PubChem
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Related CAS

76067-50-0
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine
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DSSTOX Substance ID

DTXSID3068043
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Molecular Weight

255.20 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Product Name

Melamine cyanurate

CAS RN

16133-31-6, 37640-57-6
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?)
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
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Synthesis routes and methods II

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
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polycarbonate
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Synthesis routes and methods III

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
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Synthesis routes and methods IV

Procedure details

With this solubulized isocyanuric acid, is mixed and reacted melamine, until fine particles of insoluble melamine cyanurate adduct are formed, which amounts to between 70 and 85 percent of the fire retardant concentrate, and evenly distributed throughout the aqueous thermoplastic polymer.
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Synthesis routes and methods V

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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